molecular formula C17H22BrN3O2 B3533307 1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine

1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine

Cat. No.: B3533307
M. Wt: 380.3 g/mol
InChI Key: BPLKODUOLYISEX-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a piperidinylcarbonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine typically involves the following steps:

    Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of piperazine: The 3-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-bromobenzoyl)piperazine.

    Formation of 1-piperidinylcarbonyl chloride: This is prepared by reacting piperidine with phosgene.

    Final coupling reaction: The 1-(3-bromobenzoyl)piperazine is then reacted with 1-piperidinylcarbonyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by other nucleophiles.

    Hydrolysis: The carbonyl groups can undergo hydrolysis under acidic or basic conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Oxidation and reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azido, cyano, and thiol derivatives.

    Hydrolysis: Products include the corresponding carboxylic acids and amines.

    Oxidation and reduction: Products include various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidinylcarbonyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromobenzoyl)piperazine
  • 1-(1-piperidinylcarbonyl)piperazine
  • 3-bromo-5-[(3,3-dimethyl-1-piperidinyl)carbonyl]-2H-pyran-2-one

Uniqueness

1-(3-Bromobenzoyl)-4-(1-piperidinylcarbonyl)piperazine is unique due to the presence of both the bromobenzoyl and piperidinylcarbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-bromophenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c18-15-6-4-5-14(13-15)16(22)19-9-11-21(12-10-19)17(23)20-7-2-1-3-8-20/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKODUOLYISEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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